molecular formula C13H25N3O3 B14789246 (R)-tert-Butyl 3-(2-amino-N-ethylacetamido)pyrrolidine-1-carboxylate

(R)-tert-Butyl 3-(2-amino-N-ethylacetamido)pyrrolidine-1-carboxylate

Cat. No.: B14789246
M. Wt: 271.36 g/mol
InChI Key: SYRZVUDDGJEZBD-UHFFFAOYSA-N
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Description

®-tert-Butyl 3-(2-amino-N-ethylacetamido)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(2-amino-N-ethylacetamido)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate under basic conditions.

    Amidation Reaction: The amino group is introduced through an amidation reaction with N-ethylacetamide.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(2-amino-N-ethylacetamido)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylate groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

®-tert-Butyl 3-(2-amino-N-ethylacetamido)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(2-amino-N-ethylacetamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biological processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl 2-((2-amino-N-ethylacetamido)methyl)pyrrolidine-1-carboxylate
  • 3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

Uniqueness

®-tert-Butyl 3-(2-amino-N-ethylacetamido)pyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of the tert-butyl group, which imparts distinct chemical and biological properties compared to its analogs.

This comprehensive overview provides a detailed understanding of ®-tert-Butyl 3-(2-amino-N-ethylacetamido)pyrrolidine-1-carboxylate, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 3-[(2-aminoacetyl)-ethylamino]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-5-16(11(17)8-14)10-6-7-15(9-10)12(18)19-13(2,3)4/h10H,5-9,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRZVUDDGJEZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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